molecular formula C27H30Cl2O6 B13856661 [(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

Cat. No.: B13856661
M. Wt: 524.4 g/mol
InChI Key: WOFMFGQZHJDGCX-KZPRLMPKSA-N
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Description

The compound [(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids and other natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.

    Introduction of the chloroacetyl group: This step usually involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as pyridine.

    Hydroxylation and chlorination:

    Attachment of the furan-2-carboxylate group: This step involves esterification reactions, often using furan-2-carboxylic acid and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate: has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormonal disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate: can be compared with similar compounds such as:

    Cortisol: A naturally occurring steroid hormone with similar structural features.

    Prednisolone: A synthetic corticosteroid used in the treatment of inflammatory conditions.

    Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory properties.

The uniqueness of This compound lies in its specific functional groups and isotopic labeling, which may confer unique biological activities and stability.

Properties

Molecular Formula

C27H30Cl2O6

Molecular Weight

524.4 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27-/m1/s1/i4D,5D,10D

InChI Key

WOFMFGQZHJDGCX-KZPRLMPKSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

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